molecular formula C17H20N4O B2596532 (1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310159-34-1

(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2596532
CAS RN: 2310159-34-1
M. Wt: 296.374
InChI Key: PFQXAJWRWARUNQ-UHFFFAOYSA-N
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Description

(1R,5S)-N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as JDTic, is a selective kappa opioid receptor antagonist that has been extensively studied for its potential therapeutic applications. The synthesis and mechanism of action of JDTic have been the subject of numerous scientific research studies, which have shed light on its biochemical and physiological effects. In

Scientific Research Applications

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Researchers have synthesized derivatives of this molecule and tested them against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. Some of these derivatives displayed moderate antifungal activity, with compounds 6a, 6b, and 6c exhibiting more than 50% inhibition against G. zeae at 100 µg/mL. Notably, their efficacy surpassed that of commercial fungicides like carboxin and boscalid .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial effects are scarce, its structural features hint at potential activity against bacteria and fungi. Further investigations could explore its role in combating microbial infections .

Anti-Inflammatory Potential

Although not directly studied, certain pyrazole derivatives exhibit anti-inflammatory properties. Considering the trifluoromethyl group and the pyrazole ring, this compound could be investigated for its anti-inflammatory effects .

Herbicidal Activity

Introducing functional groups (such as F, Cl, or CF3) into the phenyl ring of similar compounds has been shown to enhance herbicidal activity. Investigating this compound’s herbicidal efficacy could be valuable .

Supramolecular Studies

The compound’s supramolecular behavior is an interesting area of research. Related molecules with different substituents have been used to understand how small structural changes affect the supramolecular environment. This knowledge contributes to our understanding of molecular interactions .

properties

IUPAC Name

N-phenyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(19-13-5-2-1-3-6-13)21-14-7-8-15(21)12-16(11-14)20-10-4-9-18-20/h1-6,9-10,14-16H,7-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQXAJWRWARUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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